![molecular formula C13H26NO3PSi2 B12541304 Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate CAS No. 144215-16-7](/img/structure/B12541304.png)
Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphonate group bonded to a pyridine ring and two trimethylsilyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate typically involves the reaction of 2-(trimethylsilyl)ethylphosphonate with pyridine derivatives. One common method includes the reaction of Cl2PCH2CH2PCl2 with 2-[(trimethylsilyl)methyl]pyridine . The reaction is carried out under controlled conditions, often in the presence of a catalyst such as palladium chloride (PdCl2), to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate can undergo various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Oxidation and Reduction: The phosphonate group can participate in oxidation and reduction reactions, leading to the formation of different phosphorus-containing compounds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogenating agents, oxidizing agents, and reducing agents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcome .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation reactions can produce phosphine oxides .
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology and Medicine: The compound’s derivatives are studied for their potential biological activities, including anti-fibrotic and anti-tumor properties.
Wirkmechanismus
The mechanism of action of Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate involves its ability to coordinate with metal ions through the phosphonate and pyridine groups. This coordination can influence the reactivity and stability of the metal complexes formed, making them useful in catalysis and other applications . The molecular targets and pathways involved depend on the specific application and the nature of the metal complex formed.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Bis[bis(pyridin-2-yl-methyl)phosphino]ethane: This compound also contains pyridine and phosphine groups and is used in coordination chemistry.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds have similar pyridine-based structures and are studied for their biological activities.
Uniqueness
Bis(trimethylsilyl) [2-(pyridin-2-yl)ethyl]phosphonate is unique due to the presence of trimethylsilyl groups, which can enhance its stability and reactivity. This makes it a valuable compound for various chemical reactions and applications that require specific reactivity and stability profiles.
Eigenschaften
CAS-Nummer |
144215-16-7 |
|---|---|
Molekularformel |
C13H26NO3PSi2 |
Molekulargewicht |
331.49 g/mol |
IUPAC-Name |
trimethyl-[2-pyridin-2-ylethyl(trimethylsilyloxy)phosphoryl]oxysilane |
InChI |
InChI=1S/C13H26NO3PSi2/c1-19(2,3)16-18(15,17-20(4,5)6)12-10-13-9-7-8-11-14-13/h7-9,11H,10,12H2,1-6H3 |
InChI-Schlüssel |
YWSTWJRHEWANIJ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OP(=O)(CCC1=CC=CC=N1)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


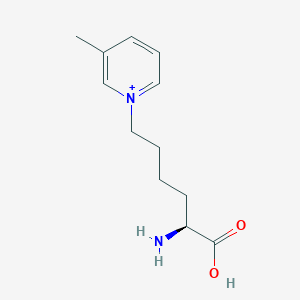
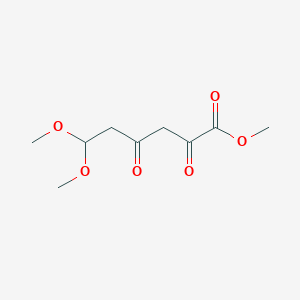
![4,4'-[Disulfanediylbis(methylene)]bis(2,2-dimethyl-1,3-dioxolane)](/img/structure/B12541240.png)
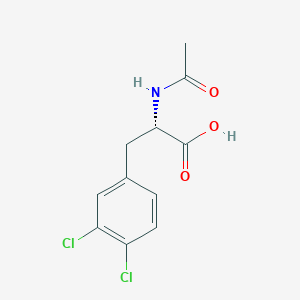
![(2S)-2-Methyl-3-[(phenylcarbamoyl)amino]propanoic acid](/img/structure/B12541249.png)
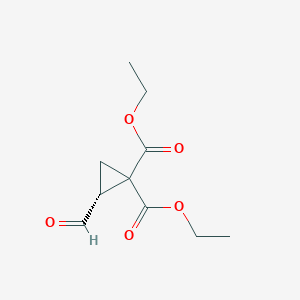
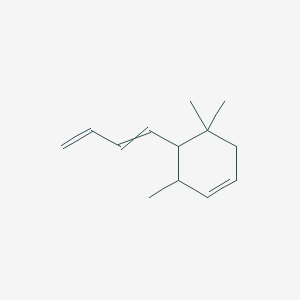
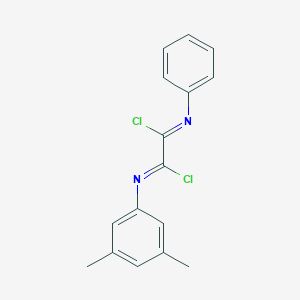

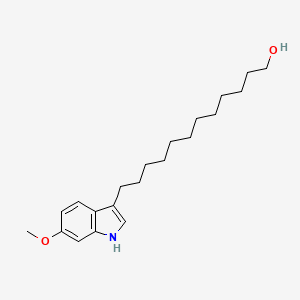
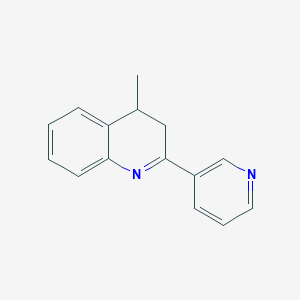
![2-{2-[2-(Carboxyoxy)ethoxy]ethoxy}ethyl hexanoate](/img/structure/B12541302.png)
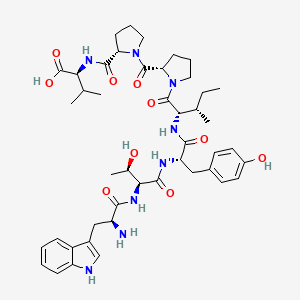
![Benzenepropanoic acid, 4-[[4-(4-methoxyphenyl)-5-[4-(trifluoromethyl)phenyl]-2-thiazolyl]methoxy]-2-methyl-](/img/structure/B12541313.png)
